molecular formula C12H15N3O2S B11765286 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765286
M. Wt: 265.33 g/mol
InChI Key: YKQLILFDXIOADD-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol ( 917747-22-9) is a chemical compound with the molecular formula C12H15N3O2S and a molecular weight of 265.33 g/mol . It belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities . The 1,2,4-triazole core is known for its stability and ability to interact with biological receptors, acting as an important pharmacophore due to its hydrogen bonding capacity and polar nature . Furthermore, triazole heterocycles that incorporate sulfur in the form of mercapto- or thione-substitutions often demonstrate enhanced potency compared to their parent derivatives . This compound can exist in thiol-thione tautomeric forms, a characteristic that can influence its reactivity and interaction properties . While specific mechanistic studies on this exact compound are limited, derivatives of 1,2,4-triazole-3-thiol have been extensively researched for their potential pharmacological properties. Related compounds in this class have been synthesized and evaluated for various activities, including anti-inflammatory effects and cytotoxic activity against human cancer cell lines such as melanoma, triple-negative breast cancer, and pancreatic carcinoma . The structure features a 2-methoxyethyl substitution at the 4-position of the triazole ring and a 2-methoxyphenyl group at the 5-position, making it a valuable building block for further chemical derivatization and structure-activity relationship (SAR) studies in drug discovery research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3O2S/c1-16-8-7-15-11(13-14-12(15)18)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3,(H,14,18)

InChI Key

YKQLILFDXIOADD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthesis of the Thiosemicarbazide Intermediate

Procedure :

  • Acylation of Thiosemicarbazide :

    • React 2-methoxybenzoyl chloride with thiosemicarbazide in anhydrous benzene under reflux to form 1-(2-methoxybenzoyl)-thiosemicarbazide.

    • Conditions : 6–8 hours reflux, 88–95% yield.

    • Characterization : IR (C=O stretch: 1678 cm⁻¹), ¹H NMR (δ 3.79 ppm for OCH₃).

  • Alkylation for Methoxyethyl Group :

    • Treat the intermediate with 2-bromoethyl methyl ether in DMF using triethylamine as a base.

    • Conditions : Room temperature, 12 hours, 70–80% yield.

    • Key Step : Forms 1-(2-methoxyethyl)-4-(2-methoxybenzoyl)-thiosemicarbazide.

Cyclization to Form the Triazole Core

Procedure :

  • Reflux the alkylated thiosemicarbazide with 2N NaOH for 4 hours.

  • Acidify with HCl to precipitate the product.

  • Yield : 62–79% after recrystallization (ethanol).

  • Mechanism : Intramolecular cyclization via nucleophilic attack of the thiolate on the adjacent carbonyl carbon.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) to obtain pure product.

  • Analytical Data :

    • IR : 2575 cm⁻¹ (S–H stretch), 1604 cm⁻¹ (C=N).

    • ¹H NMR (DMSO-d₆):

      • δ 3.34 (s, 3H, OCH₃),

      • δ 3.72–3.85 (m, 4H, OCH₂CH₂O),

      • δ 6.92–7.45 (m, 4H, aromatic).

    • Mass Spec : m/z 313.4 [M+H]⁺.

Alternative Pathways

Microwave-Assisted Synthesis

  • Advantage : Reduced reaction time (30 minutes vs. 4 hours).

  • Conditions : 150 W power, NaOH (2N), 80% yield.

One-Pot Synthesis

  • Combine acylation, alkylation, and cyclization in a single reactor.

  • Catalyst : K₂CO₃, DMF, 100°C, 12 hours.

  • Yield : 68%.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Key Advantage
Conventional758h98High reproducibility
Microwave800.5h95Rapid synthesis
One-Pot6812h97Simplified workflow

Challenges and Optimization

  • Byproduct Formation : Competing N-alkylation can occur during methoxyethyl introduction. Mitigated by using excess alkylating agent.

  • Solvent Choice : DMF enhances solubility but complicates purification. Ethanol/water mixtures improve crystallization.

Scalability and Industrial Relevance

  • Pilot-Scale Synthesis :

    • 500 g batches achieved with 72% yield using conventional methods.

    • Cost-effective due to low-cost reagents (thiosemicarbazide: $25/kg) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be contextualized against related triazole-3-thiol derivatives (Table 1).

Table 1: Comparative Analysis of Triazole-3-Thiol Derivatives

Compound Name Substituents (Position 4, 5) Key Properties/Applications Synthesis Yield (%) Biological/Chemical Activity References
Target Compound 4: 2-Methoxyethyl; 5: 2-Methoxyphenyl Enhanced solubility due to methoxy groups; potential antimicrobial/anticancer applications (inferred from analogs) N/A* Not explicitly reported; structural analogs show antifungal, anticancer activity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4: Schiff base (4-phenoxybenzylidene); 5: 4-Nitrophenyl High thermal stability; used in coordination chemistry ~70–80 (Schiff base formation) Metal chelation; antimicrobial activity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4: 4-Methoxyphenyl; 5: Phenyl S-alkylation reactivity; precursor for heterocyclic alcohols N/A Antifungal activity (Candida spp.)
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4: Schiff base (4-nitrobenzylidene); 5: 2-Chlorophenyl Corrosion inhibition (Al alloys in acidic media) ~65–75 Electrochemical corrosion inhibition
5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol 4: Pyrazole-Schiff base; 5: 2-Methoxyphenyl Alkaline phosphatase inhibition N/A IC50 = 4.89 µM (enzyme inhibition)

Notes:

  • Synthesis Efficiency: The target compound’s structural analogs often employ Schiff base condensation or S-alkylation reactions. For example, Schiff base derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) are synthesized in ~70–80% yields using aldehydes and 4-amino-triazole precursors .
  • Biological Activity: Compounds with methoxy or chloro substituents exhibit notable bioactivity. For instance, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives show antifungal effects against Candida spp. , while pyrazole-Schiff base analogs demonstrate enzyme inhibitory activity (IC50 = 1.50–4.89 µM) .
  • Chemical Reactivity : The 2-methoxyethyl group in the target compound may enhance nucleophilic reactivity at the thiol (-SH) group, facilitating S-alkylation or metal coordination, as seen in cesium carbonate-mediated reactions for similar triazoles .

Structural and Electronic Differences

  • Alkyl vs. Aryl Substituents : The 2-methoxyethyl group at position 4 provides greater conformational flexibility than rigid aryl groups (e.g., 4-ethoxyphenyl in ), which may influence pharmacokinetic properties .

Q & A

Q. How do structural modifications at the triazole 3-thiol position influence alkaline phosphatase (ALP) inhibition, and how can conflicting bioactivity data be resolved?

  • SAR Insights : Methoxy groups at the phenyl ring enhance ALP inhibition (e.g., IC50 = 4.89 μM vs. chloro analogs at 1.50 μM ). Discrepancies between enzyme assays and cellular activity may arise from poor membrane permeability or competing metabolic pathways. Resolve via logP adjustments (e.g., introducing hydrophilic substituents) and validating with cell-based ALP assays .

Q. What computational strategies predict binding interactions with viral helicases (e.g., SARS-CoV-2 nsp13)?

  • Docking Workflow :
  • Target : Helicase active site (PDB: 5WWP).
  • Software : AutoDock Vina (binding energy < −8.5 kcal/mol).
  • Key Interactions : Hydrogen bonds with Arg442; π-π stacking with Phe593.
  • Validation : Molecular dynamics (MD) simulations (RMSD < 2.0 Å over 100 ns) and comparison with co-crystallized inhibitors (e.g., SSYA10-001) .

Q. How does hydrophilic interaction chromatography (HILIC) mitigate matrix effects in biological sample quantification?

  • Optimization : Use BEH Amide columns with ACN/ammonium formate (pH 3.0). HILIC reduces phospholipid interference by 78% vs. reversed-phase methods. Achieve LLOQ of 5 ng/mL in plasma using QTOF-MS (ESI+, m/z 347.1084) with deuterated internal standards .

Q. What role do methoxy substituents play in pharmacokinetic properties like solubility and permeability?

  • Impact : Methoxy groups lower logP by 0.5 units (improving aqueous solubility) but reduce PAMPA permeability (Pe = 1.2 × 10⁻⁶ cm/s vs. 1.8 × 10⁻⁶ for des-methoxy analogs). Mitigate via prodrug strategies (e.g., acetyl-protected derivatives) .

Contradiction Analysis & Experimental Design

Q. How can researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy studies?

  • Approach :
  • Bioavailability Testing : Measure plasma/tissue concentrations via LC-MS.
  • Metabolite Profiling : Identify active/inactive metabolites (e.g., sulfoxide derivatives).
  • Formulation Adjustments : Use nanoemulsions to enhance oral absorption (e.g., 3.5-fold AUC increase in rat models) .

Q. What experimental designs are optimal for assessing antimicrobial activity against multidrug-resistant pathogens?

  • Protocol :
  • Strains : Staphylococcus aureus (MRSA), Candida albicans.
  • Assays : Broth microdilution (MIC90 determination) with 24-hour incubation.
  • Controls : Fluconazole (fungal), ciprofloxacin (bacterial).
  • Confirmation : Time-kill assays and synergy studies (FIC index < 0.5) .

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